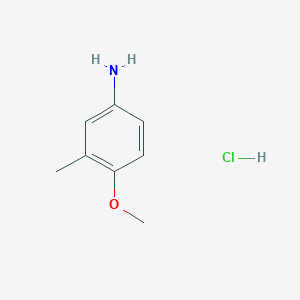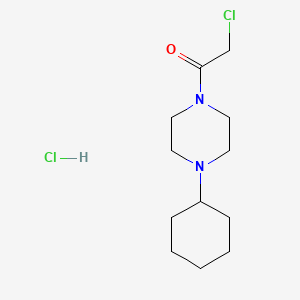![molecular formula C13H17BrN2O2 B1390071 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide CAS No. 1138443-71-6](/img/structure/B1390071.png)
3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide involves several steps. One common synthetic route includes the reaction of 4-aminophenylacetic acid with 2-bromoacetyl bromide in the presence of a base to form the intermediate 4-[(2-bromoacetyl)amino]phenylacetic acid. This intermediate is then reacted with N,N-dimethylpropanamide under appropriate conditions to yield the final product .
Análisis De Reacciones Químicas
3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Aplicaciones Científicas De Investigación
3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, enabling the study of protein-protein interactions, protein folding, and enzyme activity. Additionally, this compound is used in the development of new pharmaceuticals and in the study of biological pathways .
Mecanismo De Acción
The mechanism of action of 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide involves the modification of proteins and peptides through the formation of covalent bonds with specific amino acid residues. This modification can alter the structure and function of the target proteins, allowing researchers to study their biological roles and interactions. The compound primarily targets nucleophilic amino acid residues, such as cysteine and lysine, in proteins .
Comparación Con Compuestos Similares
3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide can be compared with other similar compounds, such as:
4-[(2-Bromoacetyl)amino]phenylacetic acid: This compound is an intermediate in the synthesis of this compound and shares similar chemical properties.
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide: This compound has a similar structure but differs in the substitution pattern on the aromatic ring, which can lead to different reactivity and biological activity.
This compound is unique due to its specific structure, which allows for targeted modification of proteins and peptides, making it a valuable tool in proteomics research .
Propiedades
IUPAC Name |
3-[4-[(2-bromoacetyl)amino]phenyl]-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-16(2)13(18)8-5-10-3-6-11(7-4-10)15-12(17)9-14/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLLGWWBGNWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1389990.png)

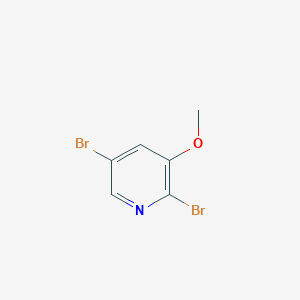
![{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride](/img/structure/B1389996.png)
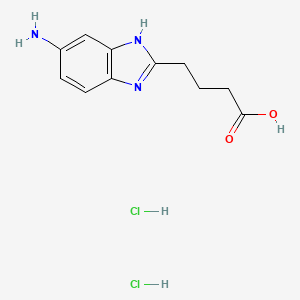
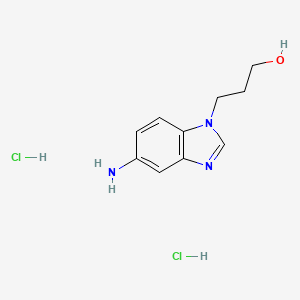
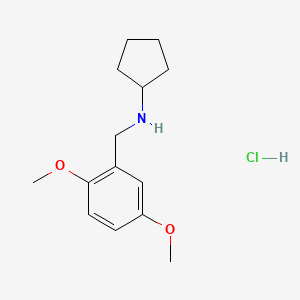

![{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride](/img/structure/B1390005.png)
![2-[(2-Methylpentyl)oxy]aniline](/img/structure/B1390006.png)
![4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline](/img/structure/B1390007.png)
